1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene is a chemical compound with the molecular formula C8H5Br2F3O2 It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene typically involves the bromination and fluorination of methoxy-substituted benzene derivatives. The reaction conditions often require the use of bromine and fluorinating agents under controlled temperatures and pressures to achieve the desired substitution pattern on the benzene ring . Industrial production methods may involve multi-step synthesis processes, including the protection and deprotection of functional groups to ensure the selective introduction of bromine and fluorine atoms.
Analyse Chemischer Reaktionen
1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles under suitable conditions, leading to the formation of different substituted benzene derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki or Stille coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene has several scientific research applications, including:
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents targeting specific diseases.
Wirkmechanismus
The mechanism by which 1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved are determined by the nature of the substituents and the overall structure of the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene include:
1,3-Dibromo-5-fluorobenzene: This compound has a similar bromine and fluorine substitution pattern but lacks the methoxy groups.
1,3-Dibromo-2-difluoromethoxy-benzene: It has a similar structure but with different positions of the bromine and fluorine atoms.
1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene: This compound has additional fluorine atoms and a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C8H5Br2F3O2 |
---|---|
Molekulargewicht |
349.93 g/mol |
IUPAC-Name |
1,2-dibromo-5-(difluoromethoxy)-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Br2F3O2/c9-5-1-4(15-8(12)13)2-6(7(5)10)14-3-11/h1-2,8H,3H2 |
InChI-Schlüssel |
SBYPKJBQUPCWEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1OCF)Br)Br)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.